4-Amino-2-(tert-butyl)phenol
Overview
Description
4-Amino-2-(tert-butyl)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, featuring an amino group at the fourth position and a tert-butyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Scientific Research Applications
4-Amino-2-(tert-butyl)phenol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
It is known that similar compounds can suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make it valuable in stabilizing various compounds .
Biochemical Pathways
Related compounds have been found to affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase or monoamine oxidase-like enzymes .
Result of Action
Similar compounds have been found to exhibit fungicidal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .
Action Environment
It is known that similar compounds can exhibit a dual pro-oxidant and antioxidant action under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(tert-butyl)phenol typically involves the reduction of 4-nitro-2-(tert-butyl)phenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the azo-cracking reduction method. This method uses p-tert-butylphenol as a raw material and involves the reduction of the corresponding azo compound to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(tert-butyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form various amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated and acylated phenol derivatives.
Comparison with Similar Compounds
2-Amino-4-tert-butylphenol: Similar structure but with the amino group at the second position.
4-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups, which can affect its steric properties and reactivity.
Uniqueness: 4-Amino-2-(tert-butyl)phenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it versatile for various applications in organic synthesis and material science.
Properties
IUPAC Name |
4-amino-2-tert-butylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDFLGENKUMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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